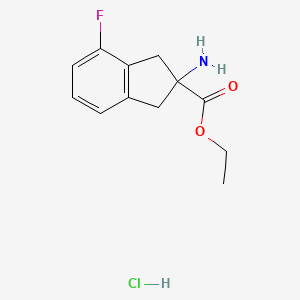
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩は、インデン誘導体のクラスに属する合成有機化合物です。この化合物は、インデン環系にエチルエステル基、アミノ基、およびフッ素原子を有していることを特徴としています。この化合物は、その独特の化学的性質と潜在的な生物学的活性のために、さまざまな科学研究用途で一般的に使用されています。
準備方法
合成経路と反応条件
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩の合成は、通常、市販の出発物質から始まる複数の段階を伴います。一般的な合成経路の1つは、次の手順を含みます。
インデン環の形成: インデン環系は、適切な前駆体を用いた一連の環化反応によって構築することができます。
フッ素原子の導入: フッ素原子は、N-フルオロベンゼンスルホンイミド(NFSI)またはSelectfluorなどの試薬を用いた求電子フッ素化によって導入することができます。
アミノ化: アミノ基は、アミンまたはアンモニアを用いた求核置換反応によって導入することができます。
エステル化: エチルエステル基は、エタノールと適切な触媒を用いたエステル化反応によって導入することができます。
工業生産方法
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩の工業生産には、高収率と純度を確保するために最適化された反応条件が関与する場合があります。これには、連続フローリアクターの使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施し、還元された誘導体を生成することができます。
置換: この化合物は、置換基と反応条件の性質に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化。
置換: ハロゲン化剤、求核剤、求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩は、次のような幅広い科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性など、潜在的な生物学的活性を調査されています。
医学: 新規医薬品や医薬品の開発における、潜在的な治療的用途について研究されています。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、または他の生体分子に結合することにより、それらの活性を調節することで効果を発揮する可能性があります。関与する正確な分子標的および経路は、特定の生物学的コンテキストと用途によって異なる場合があります。
類似の化合物との比較
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩は、次のような他の類似の化合物と比較することができます。
インドール誘導体: 1H-インドール-3-カルバルデヒドおよびその誘導体などの化合物で、さまざまな生物学的活性が知られています.
チアゾール誘導体: さまざまな生物学的活性を示す、2,4-二置換チアゾールなどの化合物
2-エチル-2-アミノ-4-フルオロ-2,3-ジヒドロ-1H-インデン-2-カルボン酸塩酸塩の独自性は、その特定の置換パターンとフッ素原子の存在にあります。これは、その化学的および生物学的特性に大きく影響を与える可能性があります。
類似化合物との比較
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde and its derivatives, which are known for their diverse biological activities.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which exhibit various biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
特性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC名 |
ethyl 2-amino-4-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-4-3-5-10(13)9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
InChIキー |
NUFSKKREMVXCKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC2=C(C1)C(=CC=C2)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


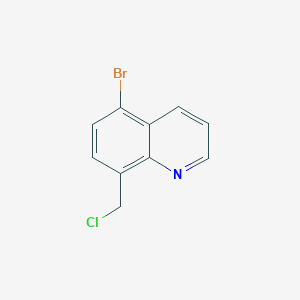

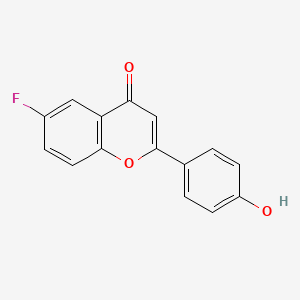
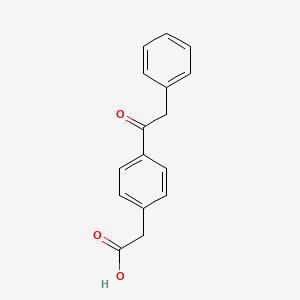
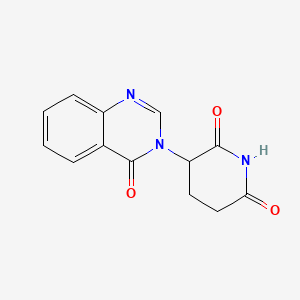






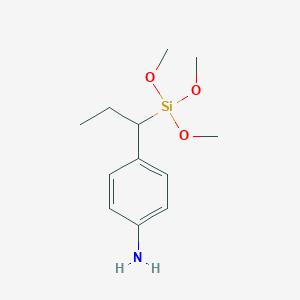
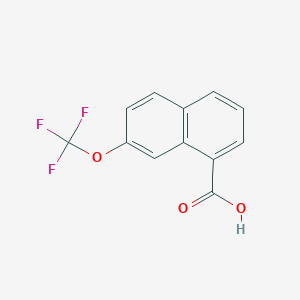
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
